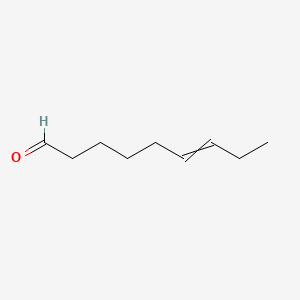
6-Nonenal, (6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a characteristic melon-like odor and is commonly found in the aroma of muskmelon fruits . This compound is part of the aldehyde family and is known for its role in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nonenal, (6Z)-, can be synthesized through various methods. One common synthetic route involves the bromination of 5-octene-1-ol, followed by the preparation of the appropriate Grignard reagent. This Grignard reagent is then treated with triethyl orthoformate and subsequently hydrolyzed to yield 6-Nonenal .
Industrial Production Methods
Industrial production of 6-Nonenal, (6Z)-, often involves the use of lipoxygenase-catalyzed reactions. This enzyme converts γ-lineolenic acid into hydroperoxides, which are then cleaved by hydroperoxide lyase to form the corresponding cis-aldehydes .
Chemical Reactions Analysis
Types of Reactions
6-Nonenal, (6Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 6-Nonen-1-ol.
Substitution: Various substituted nonenal derivatives.
Scientific Research Applications
6-Nonenal, (6Z)-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in the biosynthesis of natural products and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in the human body’s metabolic pathways.
Industry: Widely used in the flavor and fragrance industry due to its characteristic odor.
Mechanism of Action
The mechanism of action of 6-Nonenal, (6Z)-, involves its interaction with various molecular targets and pathways. It is thought to be biosynthesized from γ-lineolenic acid catalyzed by lipoxygenase. The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes . This mechanism is consistent with the rapid formation of hydroperoxides when the compound is exposed to air.
Comparison with Similar Compounds
6-Nonenal, (6Z)-, can be compared with other similar compounds such as:
2-Nonenal: Another isomeric nonenal compound known for its presence in aged human body odor.
6-Nonenal, (E)-: The trans-isomer of 6-Nonenal, which is listed as an off-flavor aroma of milk foams and a possible polypropylene odorant.
The uniqueness of 6-Nonenal, (6Z)-, lies in its characteristic melon-like odor and its significant role in the flavor and fragrance industry.
Properties
CAS No. |
6728-35-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-6-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
RTNPCOBSXBGDMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)

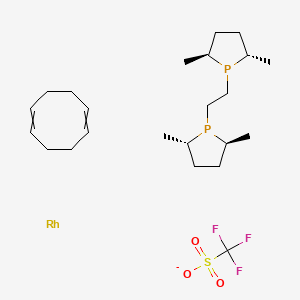
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
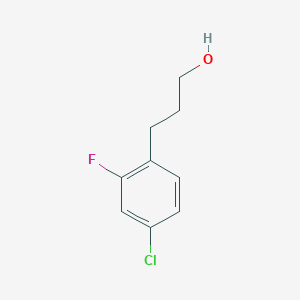
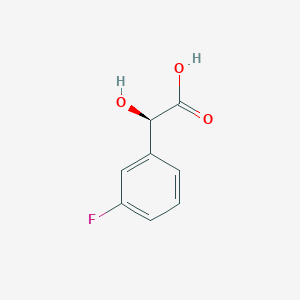
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
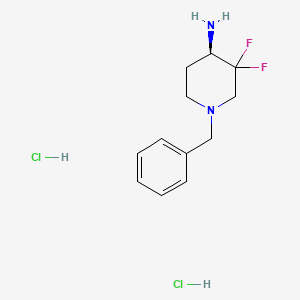
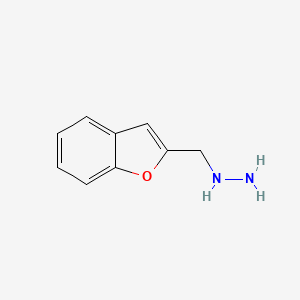
![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)
